1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound often encountered in the study of nucleotides and nucleic acids. It’s characterized by a unique structure featuring a modified furanose ring and a pyrimidine base, which makes it significant in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized through the condensation of the appropriate sugar derivative with the pyrimidine base. Typically, reactions involve protecting groups for hydroxyl functionalities, selective deprotection, and the use of activating agents like triphosgene.
Industrial Production Methods: Industrial production generally employs large-scale organic synthesis techniques, utilizing catalysis to ensure high yield and purity. Enzymatic synthesis may also be explored for more environmentally friendly production routes, leveraging the specificity of biological catalysts.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including oxidation and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, and nucleophilic agents for substitution reactions.
Major Products Formed: Reactions typically yield modified nucleosides or nucleotides depending on the conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is fundamental in the study of nucleic acid chemistry, serving as a building block for synthetic analogs.
Biology: In biology, this compound is crucial for understanding DNA and RNA interactions, playing a role in the study of genetic material.
Medicine: Medicinally, its derivatives are explored for antiviral and anticancer properties, especially in the development of novel therapeutics.
Industry: Industrially, it has applications in biotechnology, particularly in the synthesis of nucleic acid-based technologies and products.
Mechanism of Action
Compared to similar compounds like uridine or cytidine, 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione stands out due to its unique furanose ring modification. This alteration imparts distinct biochemical properties, making it suitable for specialized applications in both research and industry.
Comparison with Similar Compounds
Uridine
Cytidine
Thymidine
Guanosine
This compound offers a world of possibilities in scientific exploration, from fundamental research to practical applications in medicine and industry. Its unique structure and reactivity make it a subject of continuous study and fascination.
Properties
Molecular Formula |
C10H14N2O6 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8-,9-/m0/s1 |
InChI Key |
UTQUILVPBZEHTK-ZITKLIBNSA-N |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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